molecular formula C14H22O2 B1670977 2,5-Di-tert-butylhydroquinone CAS No. 88-58-4

2,5-Di-tert-butylhydroquinone

Cat. No. B1670977
M. Wt: 222.32 g/mol
InChI Key: JZODKRWQWUWGCD-UHFFFAOYSA-N
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Patent
US06049015

Procedure details

12.4 g (0.113 mol) of hydroquinone, 49.8 g of MTBE (0.566 mol, 5 eq.) and 21.5 g (0.113 mol, 1 eq.) of 85% benzenesulphonic acid are introduced, under a stream of nitrogen, into a 250 ml reactor. The medium is then brought to 60° C. After maintaining these conditions for 5 hours, 25 ml of hexane are added and the reaction medium is cooled to 20° C. and then filtered in order to obtain 17.8 g of wet cake. This filter cake is placed in an oven (35° C.) under maximum vacuum for 12 h to give 14.6 g (58.3% yield for an 80% degree of conversion) of 2,5-di-tert-butylhydroquinone.
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
49.8 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].[CH3:9][C:10](OC)([CH3:12])[CH3:11].[C:15]1(S(O)(=O)=O)[CH:20]=[CH:19]C=CC=1.[CH3:25]CCCCC>>[C:10]([C:3]1[CH:4]=[C:5]([OH:6])[C:7]([C:20]([CH3:19])([CH3:15])[CH3:25])=[CH:8][C:1]=1[OH:2])([CH3:12])([CH3:11])[CH3:9]

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
49.8 g
Type
reactant
Smiles
CC(C)(C)OC
Name
Quantity
21.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then brought to 60° C
TEMPERATURE
Type
TEMPERATURE
Details
After maintaining these conditions for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered in order
CUSTOM
Type
CUSTOM
Details
to obtain 17.8 g of wet cake
CUSTOM
Type
CUSTOM
Details
This filter cake is placed in an oven

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(O)C=C(C(=C1)O)C(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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